t-Butyl 4-(trifluoromethoxy)phenyl ketone
Overview
Description
t-Butyl 4-(trifluoromethoxy)phenyl ketone is an organic compound with the molecular formula C12H13F3O2. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a ketone functional group and a t-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate are used . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of t-Butyl 4-(trifluoromethoxy)phenyl ketone may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
t-Butyl 4-(trifluoromethoxy)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce secondary alcohols .
Scientific Research Applications
t-Butyl 4-(trifluoromethoxy)phenyl ketone has several applications in scientific research, including:
Mechanism of Action
The mechanism by which t-Butyl 4-(trifluoromethoxy)phenyl ketone exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to changes in enzyme activity or protein function, which can be studied to understand the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted phenyl ketones and related trifluoromethyl-containing compounds such as trifluoromethylbenzene and trifluoromethylphenol .
Uniqueness
t-Butyl 4-(trifluoromethoxy)phenyl ketone is unique due to the combination of the t-butyl group and the trifluoromethoxy group, which imparts distinct chemical and physical properties. The presence of the trifluoromethoxy group can enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and applications .
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,3)10(16)8-4-6-9(7-5-8)17-12(13,14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGSZGVSKUSSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716695 | |
Record name | 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263313-09-2 | |
Record name | 2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | t-Butyl 4-(trifluoromethoxy)phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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